molecular formula C9H6F3NO2 B2801054 3-Hydroxy-3-(trifluoromethyl)indolin-2-one CAS No. 98294-08-7

3-Hydroxy-3-(trifluoromethyl)indolin-2-one

Cat. No.: B2801054
CAS No.: 98294-08-7
M. Wt: 217.147
InChI Key: GDDKVRXIZHLJJU-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a compound derived from the indole family, characterized by the presence of a trifluoromethyl group at the 3-position and a hydroxy group at the 3-position of the indolin-2-one core. This compound has garnered significant interest due to its potential biological activities, including anticancer and antimicrobial properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one are largely derived from its interactions with various biomolecules. The compound has been evaluated for in vitro cytotoxic activity and antibacterial activity . It has been found to interact with nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase . These interactions suggest that this compound may have a role in modulating cellular signaling pathways.

Cellular Effects

This compound has been shown to exhibit cytotoxic activities against various cancer cell lines, including SKOV3, B16F10, PC3, and THP1 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that the compound interacts with various biomolecules, potentially leading to changes in gene expression and enzyme activity

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(trifluoromethyl)indolin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3-methylindolin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-Hydroxy-3-phenylindolin-2-one: Contains a phenyl group at the 3-position.

    3-Hydroxy-3-ethylindolin-2-one: Features an ethyl group at the 3-position.

Uniqueness

The presence of the trifluoromethyl group in 3-Hydroxy-3-(trifluoromethyl)indolin-2-one imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs . These properties enhance its potential as a drug candidate for various therapeutic applications .

Properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-3-1-2-4-6(5)13-7(8)14/h1-4,15H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDKVRXIZHLJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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